4,5-Bis(propylthio)-1,3-dithiole-2-thione

Descripción general

Descripción

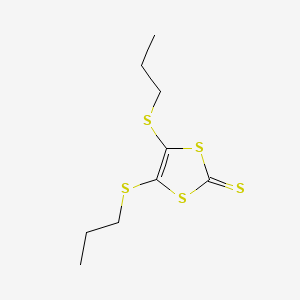

4,5-Bis(propylthio)-1,3-dithiole-2-thione is an organosulfur compound with the molecular formula C₁₀H₁₈S₄ It is known for its unique structure, which includes two propylthio groups attached to a dithiole ring

Métodos De Preparación

The synthesis of 4,5-Bis(propylthio)-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with propylthiol in the presence of a base. The reaction conditions often include:

Solvent: Commonly used solvents include dichloromethane or toluene.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalyst: Bases such as sodium hydride or potassium carbonate are often used to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

4,5-Bis(propylthio)-1,3-dithiole-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

Substitution: The propylthio groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4,5-Bis(propylthio)-1,3-dithiole-2-thione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.

Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and advanced coatings.

Mecanismo De Acción

The mechanism by which 4,5-Bis(propylthio)-1,3-dithiole-2-thione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.

Comparación Con Compuestos Similares

4,5-Bis(propylthio)-1,3-dithiole-2-thione can be compared with other similar compounds, such as:

4,5-Bis(methylthio)-1,3-dithiole-2-thione: This compound has methylthio groups instead of propylthio groups, resulting in different chemical properties and reactivity.

4,5-Bis(ethylthio)-1,3-dithiole-2-thione: The presence of ethylthio groups provides a different steric and electronic environment compared to propylthio groups.

4,5-Bis(butylthio)-1,3-dithiole-2-thione: The longer butylthio groups can influence the compound’s solubility and interaction with other molecules.

The uniqueness of this compound lies in its specific propylthio substitution, which imparts distinct chemical and physical properties, making it suitable for various applications.

Actividad Biológica

4,5-Bis(propylthio)-1,3-dithiole-2-thione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its antioxidant and antimicrobial properties, as well as its implications in medical research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a dithiole core, which is known for its reactivity and biological significance.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

The antioxidant activity of this compound is attributed to its ability to donate electrons and scavenge reactive oxygen species (ROS). Studies have shown that it can effectively reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Experimental Findings

In vitro assays demonstrated that this compound significantly decreased oxidative damage in cellular models. For instance:

- Cell Line Studies : Treatment with the compound resulted in a dose-dependent reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation.

- Enzyme Activity : The compound increased SOD activity by approximately 40% at a concentration of 50 µM compared to control groups.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties , showing effectiveness against various bacterial strains.

Test Organisms

Research has focused on the following pathogens:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

Results from Antimicrobial Assays

The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. The results are summarized in Table 1 below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 100 |

These findings indicate that this compound possesses substantial antimicrobial activity, particularly against Gram-positive bacteria .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Oxidative Stress in Diabetes : A study examined the effects of this compound on diabetic rats. It was found to significantly lower blood glucose levels and improve antioxidant status compared to untreated controls.

- Wound Healing : Another investigation assessed the compound's efficacy in promoting wound healing in diabetic mice. Results showed accelerated healing rates and reduced inflammation markers when treated with the compound .

Propiedades

IUPAC Name |

4,5-bis(propylsulfanyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14S5/c1-3-5-11-7-8(12-6-4-2)14-9(10)13-7/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCHIQADFGNWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(SC(=S)S1)SCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470295 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59065-22-4 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.